REACTION_CXSMILES
|
CC[O:3][CH2:4][CH3:5].[OH-:6].[K+].[N+:8]([C:11]1C=[CH:15][CH:14]=[CH:13][C:12]=1C)([O-:10])=[O:9].O>CO>[N+:8]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=1[C:4]([OH:3])=[O:6])([O-:10])=[O:9] |f:1.2|
|
Name
|
metal
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
metal
|
Quantity
|
0.005 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(AcAc)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being kept at 25° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
The filter layer was dissolved
|
Type
|
FILTRATION
|
Details
|
was filtered when hot
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
was filtered again
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol
|
Type
|
CUSTOM
|
Details
|
gave a product with m.p. 120°-121° C
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |